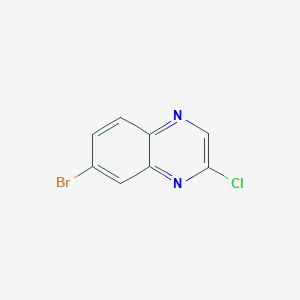

7-Bromo-2-chloroquinoxaline

描述

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, represents a privileged scaffold in the fields of medicinal chemistry, pharmacology, and materials science. Current time information in Bangalore, IN.nih.gov Nitrogen-containing heterocycles are recognized as preferred structures in medicinal chemistry due to the wide array of biological activities their derivatives possess. vulcanchem.com The quinoxaline nucleus is a crucial pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. nih.govvulcanchem.comsmolecule.com The structural versatility of the quinoxaline ring system allows for the development of compounds that can interact with various biological targets like enzymes and receptors, often through hydrogen bonding and other intermolecular interactions. Beyond medicine, quinoxaline derivatives are also explored for their applications as luminescent materials, organic dyes, and semiconductors. Current time information in Bangalore, IN.

Overview of Halogenated Heterocycles in Academic Research

Heterocyclic compounds are fundamental components in the majority of marketed pharmaceuticals. researchgate.net The incorporation of halogen atoms—such as chlorine, bromine, fluorine, or iodine—into these cyclic structures is a common strategy in modern drug design. researchgate.netrsc.org Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, polarity, and metabolic stability, which can lead to improved pharmacological and pharmacokinetic profiles. researchgate.net

Halogenated heterocycles are particularly valuable in synthetic chemistry as they serve as versatile building blocks. rsc.org The halogen atoms act as reactive handles, enabling a wide range of subsequent chemical modifications. rsc.org Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are frequently used to form new carbon-carbon bonds at the site of a halogen, making this a cornerstone of modern organic synthesis. rsc.orgchemrxiv.org The presence of different halogens on the same heterocyclic scaffold allows for site-selective reactions, providing a powerful tool for creating complex and highly functionalized molecules. rsc.org Among the halogens, chlorine is found more frequently in pharmaceutical drugs than even fluorine. sci-hub.se

Research Landscape of 7-Bromo-2-chloroquinoxaline as a Key Intermediate and Research Target

This compound is a di-halogenated quinoxaline derivative that has emerged as a significant compound in chemical research. nih.govhengkangtech.com Its importance stems from its role as a versatile synthetic intermediate, used in the construction of more complex molecules for various applications, including pharmaceutical development and materials science. hengkangtech.com

The structure of this compound is notable for having two different halogen atoms at distinct positions on the quinoxaline core. This differential halogenation is key to its utility. The chlorine atom at the C2 position and the bromine atom at the C7 position exhibit different reactivities, allowing for selective chemical transformations. Research on related dihaloquinoxalines, such as 6-bromo-2-chloroquinoxaline, has shown that the C2-chloride is highly susceptible to nucleophilic substitution and can be more reactive than the C6-bromide in Suzuki-Miyaura coupling reactions. nih.govrsc.org This enhanced reactivity is attributed to the high intrinsic electrophilicity of the C2 position within the quinoxaline ring system. rsc.org This principle of selective reactivity makes this compound a valuable scaffold for systematically building molecular complexity.

Detailed research findings include its synthesis and its use in creating novel derivatives. A common synthetic route involves the bromination of 2-hydroxyquinoxaline (B48720), followed by a chlorination reaction using phosphorus oxychloride to yield the final product. Research has also been conducted on derivatives, such as 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, for which the crystal structure has been determined, providing insight into the three-dimensional arrangement and intermolecular interactions of this class of compounds. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 89891-65-6 | nih.gov |

| Molecular Formula | C₈H₄BrClN₂ | nih.gov |

| Molecular Weight | 243.49 g/mol | nih.govchemscene.com |

| Appearance | Off-white to light yellow crystalline powder | lookchem.com |

| Melting Point | 146 °C | fluorochem.co.uk |

Table 2: Synthetic Profile of this compound

| Step | Reaction | Description |

| 1 | Bromination | 2-hydroxyquinoxaline is treated with bromine in acetic acid to produce 7-bromo-2-hydroxyquinoxaline. |

| 2 | Chlorination | The resulting 7-bromo-2-hydroxyquinoxaline is reacted with phosphorus oxychloride to replace the hydroxyl group with a chlorine atom, yielding this compound. |

This synthetic pathway is based on a described method for producing the target compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-2-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUMKBQKUXTHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406760 | |

| Record name | 7-bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89891-65-6 | |

| Record name | 7-bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2-chloroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 7 Bromo 2 Chloroquinoxaline

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two different halogen atoms at distinct positions on the quinoxaline (B1680401) core is the most significant feature governing the reactivity of 7-bromo-2-chloroquinoxaline. These halogens serve as versatile handles for introducing a wide range of functional groups through nucleophilic substitution pathways.

The quinoxaline ring system, containing two electron-withdrawing nitrogen atoms in the pyrazine (B50134) moiety, renders the C-2 and C-3 positions highly electrophilic. Consequently, the chlorine atom at the C-2 position is significantly more activated towards nucleophilic attack than the bromine atom at the C-7 position on the benzene (B151609) ring. Studies on related dihaloquinoxalines confirm that nucleophilic substitution, including palladium-catalyzed cross-coupling reactions, preferentially occurs at the C-2 position. rsc.org

For instance, in Suzuki-Miyaura coupling reactions involving 6-bromo-2-chloroquinoxaline, the chloride at C-2 reacts in preference to the bromide at C-6. rsc.org This enhanced reactivity is attributed to the high intrinsic electrophilicity of the C-2 position, which is sufficient to override the typically greater reactivity of an aryl bromide compared to an aryl chloride in such coupling reactions. rsc.org This principle of regioselectivity is fundamental for the controlled, stepwise functionalization of the this compound scaffold.

The activated C-2 chloride readily reacts with a variety of nucleophiles, enabling the synthesis of a diverse library of quinoxaline derivatives. The reactivity profile allows for the introduction of substituents crucial for tuning the molecule's biological and physical properties.

Nitrogen Nucleophiles: Secondary amines, such as piperazine, have been shown to displace the C-2 chloride in related quinoxaline systems to form 2-amino-substituted products. researchgate.net This reaction is a cornerstone for the synthesis of many biologically active compounds.

Oxygen Nucleophiles: The displacement of the C-2 chloride by oxygen-based nucleophiles is a common strategy. For example, 2-chloroquinoxaline (B48734) derivatives react with phenolic compounds, like (R,S)-methyl 2-(4-hydroxyphenoxy)propionate, to form corresponding ether linkages. doi.org This etherification is a key step in the synthesis of analogues of the antitumor agent XK469. doi.orgacs.org

Sulfur Nucleophiles: Sulfur-based nucleophiles can also be employed to functionalize the C-2 position. Reactions with thiols or thiourea (B124793) can lead to the formation of thioether or related sulfur-containing derivatives. researchgate.net

Carbon Nucleophiles: While less common, carbon-based nucleophiles can participate in substitution reactions, typically through metal-catalyzed cross-coupling processes like the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. rsc.org

The following table summarizes representative nucleophilic substitution reactions at the C-2 position of chloroquinoxaline scaffolds.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Oxygen | (R,S)-methyl 2-(4-hydroxyphenoxy)propionate | Aryl Ether | doi.org |

| Nitrogen | Secondary Amines (e.g., Piperazine) | 2-Aminoquinoxaline | researchgate.net |

| Carbon | Aryl Boronic Acids | 2-Arylquinoxaline | rsc.org |

Regioselectivity in Substitution at C-2 and C-7 Positions

Electrophilic Aromatic Substitution on the Quinoxaline Ring System

Electrophilic aromatic substitution is a hallmark reaction of benzene and other electron-rich aromatic systems. libretexts.orgmsu.edu However, the quinoxaline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring. This electron deficiency, compounded by the electron-withdrawing inductive effects of the bromo and chloro substituents, strongly deactivates the entire heterocyclic system towards electrophilic attack.

Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which typically proceed through the attack of a strong electrophile on the aromatic ring, are challenging to achieve with this compound under standard conditions. msu.edulumenlearning.com Functionalization of the benzene portion of the quinoxaline core is therefore more commonly achieved by other means, such as nucleophilic aromatic substitution of the C-7 bromine or through synthesis from an already substituted o-phenylenediamine (B120857).

Transformations Involving the Pyrazine Moiety

The pyrazine portion of the quinoxaline scaffold can undergo specific chemical transformations. One notable reaction is the oxidation of the ring nitrogen atoms to form quinoxaline-N-oxides. Treatment of quinoxalines with oxidizing agents can yield the corresponding 1-oxide, 4-oxide, or 1,4-dioxide derivatives. mdpi.comdoi.org These N-oxides exhibit altered electronic properties and can serve as intermediates for further functionalization. For example, the presence of the N-oxide can modify the regioselectivity of subsequent substitution reactions. mdpi.com Additionally, controlled oxidative cleavage of the related phenazine (B1670421) ring system with potassium permanganate (B83412) is known to yield quinoxaline-2,3-dicarboxylic acid, demonstrating that the pyrazine ring can be opened under vigorous conditions. doi.org

Cyclization and Ring-Forming Reactions of this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of more complex, fused heterocyclic systems. This strategy typically involves an initial nucleophilic substitution at the C-2 position, followed by an intramolecular cyclization reaction to form a new ring.

One documented example involves the reaction of a 7-chloro-2(1H)quinoxalinone derivative with tosylmethyl isocyanide (TMI). doi.org This reaction proceeds via the formation of an intermediate that subsequently cyclizes to afford a tricyclic imidazo[1,5-a]quinoxaline (B8520501) system. doi.org Another powerful strategy is the bromine-promoted furo[b]annulation of (E)-3-styrylquinoxalin-2(1H)-ones, which proceeds through a 5-exo-cyclization to yield 2-arylfuro[2,3-b]quinoxalines. researchgate.net These types of reactions significantly expand the structural diversity of compounds accessible from the quinoxaline scaffold.

Strategies for Further Functionalization and Analog Development

The development of new analogs based on the this compound scaffold relies on strategic and selective functionalization. The differential reactivity of the C-2 and C-7 positions is the key to this process. A common strategy involves the initial selective substitution of the C-2 chloride with a desired nucleophile, leaving the C-7 bromide intact for subsequent modification.

Palladium-catalyzed cross-coupling reactions are a premier tool for this secondary functionalization at the C-7 position. Reactions such as the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (using amines), and Sonogashira (using terminal alkynes) couplings can be employed to introduce a wide variety of carbon and heteroatom substituents at the C-7 position. The choice of catalyst and ligands can be critical for achieving high yields and selectivity in these transformations. rsc.org

A systematic approach to analog development was employed in studies related to the antitumor agent XK469, where the molecule was dissected into three regions for modification. acs.org Research showed that a halogen substituent at the 7-position was critical for high antitumor activity, highlighting the importance of this position for biological interactions. acs.org Strategies for analog development therefore often focus on introducing diverse substituents at this site to explore structure-activity relationships (SAR). The synthesis of the parent compound itself can be achieved by brominating 2-hydroxyquinoxaline (B48720) and then chlorinating the resulting 2-hydroxy-7-bromoquinoxaline with phosphorus oxychloride. guidechem.com

Advanced Characterization Techniques for 7 Bromo 2 Chloroquinoxaline and Its Analogues

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of novel compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their composition and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in 7-bromo-2-chloroquinoxaline and its analogues. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. organicchemistrydata.orglibretexts.org

¹H NMR: Proton NMR spectra provide information on the number and types of hydrogen atoms present in a molecule. For quinoxaline (B1680401) derivatives, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in a study of 2-(substituted phenylimino) quinoxaline-3-one, the aromatic C-H protons were observed at 7.1 ppm. jocpr.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. libretexts.org Due to the wide chemical shift range, individual carbon atoms can be resolved, offering insights into their hybridization and neighboring functional groups. libretexts.org For example, in a series of 2-(substituted phenylimino) quinoxaline-3-one compounds, the carbons of the -N=CH- group were identified at 152.7 and 155.3 ppm. jocpr.com Broadband decoupling is often employed to simplify the spectra by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet. libretexts.org

¹⁹F NMR: While less common for the parent compound, ¹⁹F NMR is crucial for analogues containing fluorine. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it a powerful tool for studying fluorinated derivatives.

Interactive Table: Representative NMR Data for Quinoxaline Analogues

| Compound Class | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |

|---|---|---|---|---|---|

| Quinoxaline-3-one derivative | ¹H | 12 | Singlet | N-H proton | jocpr.com |

| Quinoxaline-3-one derivative | ¹H | 7.1 | Multiplet | Aromatic C-H | jocpr.com |

| 2-(substituted phenylimino) quinoxaline-3-one | ¹H | 8.0-8.4 | Multiplet | -CH=N- proton | jocpr.com |

| 2-(substituted phenylimino) quinoxaline-3-one | ¹³C | 152.7, 155.3 | Singlet | -N=CH- carbons | jocpr.com |

| Pyridine moiety of quinoxalines | ¹H | 9.14 | Doublet | Pyridine proton | jocpr.com |

| Pyridine moiety of quinoxalines | ¹H | 8.51 | Quartet | Pyridine proton | jocpr.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogues, characteristic absorption bands can confirm the presence of specific structural features.

The IR spectrum of aromatic compounds typically shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. wpmucdn.com The presence of the quinoxaline core, a bicyclic aromatic system, would be indicated by these bands. Furthermore, the carbon-halogen bonds exhibit stretching vibrations in the fingerprint region of the spectrum. The C-Cl stretch generally appears in the range of 850-550 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, between 690-515 cm⁻¹. orgchemboulder.com

For analogues containing other functional groups, additional characteristic peaks would be observed. For example, a carbonyl (C=O) group in a quinoxalinone derivative would show a strong absorption band around 1700 cm⁻¹. jocpr.com

Interactive Table: Characteristic IR Absorption Frequencies for Quinoxaline Derivatives

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Aromatic C-H | Stretch | >3000 | Variable | wpmucdn.com |

| Aromatic C=C | Stretch | 1600-1450 | Variable | wpmucdn.com |

| C-Cl | Stretch | 850-550 | Strong to Medium | orgchemboulder.com |

| C-Br | Stretch | 690-515 | Strong to Medium | orgchemboulder.com |

| C=O (Ketone) | Stretch | ~1700 | Strong | jocpr.com |

| C-N | Stretch | ~1200 | Medium | jocpr.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. calpaclab.com In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). jocpr.com

For this compound, the molecular ion peak (M+) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight of approximately 243.5 g/mol . calpaclab.com A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. This characteristic pattern provides strong evidence for the presence of both bromine and chlorine in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its structure. The analysis would reveal the planarity of the quinoxaline ring system and the precise positions of the bromine and chlorine substituents.

In a study of an analogue, 7-bromo-2-(4-chloro-phenyl)-quinoxaline, the crystal structure was determined to be monoclinic with the space group P21/n. The C-Br bond length was measured to be 1.901(4) Å.

Interactive Table: Crystallographic Data for a this compound Analogue

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference |

|---|

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound (C₈H₄BrClN₂), the theoretical elemental composition can be calculated and compared with the experimental values obtained from analysis. A close agreement between the theoretical and experimental values provides strong evidence for the compound's purity and elemental makeup. This technique is often used in conjunction with spectroscopic methods to provide a complete characterization of the compound. jocpr.com

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 39.48% |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.66% |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.82% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.56% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.51% |

| Total | | | | 243.49 | 100.00% |

Thermal Analysis Techniques (TG, DTG, DTA)

Thermal analysis techniques, including Thermogravimetry (TG), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), are employed to study the physical and chemical changes that occur in a substance as a function of temperature. These methods can provide information about a compound's thermal stability, decomposition pathways, and melting point.

Thermogravimetry (TG): This technique measures the change in mass of a sample as it is heated at a controlled rate. The resulting curve provides information about decomposition temperatures and the presence of volatile components.

Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TG curve, showing the rate of mass change. Peaks on the DTG curve correspond to the temperatures at which the rate of mass loss is at a maximum, providing a more precise indication of decomposition events.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are heated. This technique can detect physical transitions such as melting, as well as chemical reactions like decomposition.

For this compound, these techniques would be used to determine its melting point and to assess its stability at elevated temperatures. The melting point for this compound has been reported to be 146°C. fluorochem.co.ukchemsrc.com

Medicinal Chemistry and Biological Activity Investigations of 7 Bromo 2 Chloroquinoxaline Derivatives

Anticancer and Antitumor Activities

Quinoxaline (B1680401) derivatives are recognized for their potential as anticancer and antitumor agents, acting through various mechanisms such as kinase inhibition, DNA intercalation, and disruption of tubulin polymerization. researchgate.netresearchgate.net The unique structural features of 7-Bromo-2-chloroquinoxaline provide a versatile platform for the development of novel therapeutic agents.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For halogenated quinoxalines, the nature and position of the halogen substituents significantly influence their anticancer activity. lsmu.lt

Impact of Halogen Position: Research on 2-{4-[(quinoxalinyl)oxy]phenoxy}propionic acid derivatives has shown that a halogen substituent at the 7-position of the quinoxaline ring generally leads to the most potent and broadly active antitumor agents. Specifically, for 7-halogen substituted analogs, the order of activity has been observed as Cl ≈ F ≈ Br > I. doi.org In contrast, derivatives with chloro substituents at the 5-, 6-, or 8-positions were found to be largely inactive.

Influence of Halogen Type: In a series of quinoline (B57606) analogs, which share structural similarities with quinoxalines, a bromine atom at the 7-position conferred greater antitumor activity than chlorine, fluorine, or iodine. doi.org This suggests that the size and electronegativity of the halogen at this position are critical for biological activity.

Role of Other Substituents: The presence of electron-withdrawing groups, such as halogens, can enhance the biological activity of quinoxaline derivatives. mdpi.com Conversely, introducing electron-donating groups like methoxy (B1213986) (OCH3) or methyl (CH3) at various positions can decrease activity. mdpi.com For instance, replacing an electron-releasing OCH3 group with an electron-withdrawing Cl group has been shown to decrease the anticancer activity in certain quinoxaline derivatives. mdpi.com

| Compound Series | Key Structural Feature | Effect on Anticancer Activity | Reference |

|---|---|---|---|

| 2-{4-[(Quinoxalinyl)oxy]phenoxy}propionic acids | Halogen at 7-position | High activity (Cl ≈ F ≈ Br > I) | doi.org |

| 2-{4-[(Quinolinyl)oxy]phenoxy}propionic acids | Halogen at 7-position | High activity (Br > Cl > F > I) | doi.org |

| General Quinoxaline Derivatives | Electron-withdrawing vs. Electron-donating groups | Electron-withdrawing groups generally enhance activity | mdpi.com |

The anticancer effects of this compound derivatives are mediated through several molecular mechanisms.

Apoptosis Induction: A number of quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. smolecule.commdpi.com For example, certain 7-chloroquinoline (B30040) derivatives, which are structurally related to the compounds of interest, have been found to induce apoptosis and cause DNA/RNA damage. mdpi.com Some quinoxaline 1,4-dioxides can downregulate the expression of anti-apoptotic proteins like BCL2, leading to apoptosis in cancer cells. mdpi.com

Enzyme Inhibition: A significant mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, which are crucial for cell signaling and growth. researchgate.net Derivatives of this compound have been investigated as scaffolds for kinase inhibitors, including those targeting Pim-1 and Pim-2 kinases, which are involved in cell cycle progression and apoptosis inhibition. vulcanchem.commdpi.com Additionally, some quinoxaline analogs have been identified as inhibitors of IKKβ, a key enzyme in the NF-κB signaling pathway that promotes tumor growth. nih.gov

Tubulin Polymerization Suppression: While not as extensively documented for this compound specifically, the broader class of quinoxaline derivatives has been noted for its ability to interfere with tubulin polymerization, a critical process for cell division. researchgate.net

A desirable characteristic of any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have highlighted the selective cytotoxicity of quinoxaline derivatives.

Novel copper(II) complexes of quinoxaline N1,N4-dioxide derivatives, including a bromo-substituted analog, have demonstrated excellent selective cytotoxicity under hypoxic conditions (low oxygen), which are characteristic of solid tumors. nih.gov These complexes were significantly more toxic to cancer cells in a hypoxic environment compared to their effect under normal oxygen conditions (oxia), and they were poorly cytotoxic to normal fibroblast cells. nih.gov Similarly, a library of quinoxaline-triazole hybrids showed remarkable cytotoxicity against colorectal cancer cells (HCT-116) while exhibiting a good safety profile on normal colon cells. acs.org

Molecular Mechanisms of Action (e.g., Apoptosis Induction, Enzyme Inhibition, Tubulin Polymerization Suppression)

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antitubercular, Antiparasitic)

Quinoxaline derivatives have a long history of being investigated for their broad-spectrum antimicrobial properties. e-journals.intandfonline.comnih.gov The this compound core serves as a valuable starting point for the synthesis of novel antimicrobial agents. nih.gov

Derivatives of quinoxaline have demonstrated a wide range of antimicrobial activities:

Antibacterial: Quinoxaline compounds are known to inhibit the growth of Gram-positive bacteria. e-journals.in Some synthetic quinoxaline derivatives, including those derived from 2,3-diaminoquinoxaline, have shown promising antibacterial activity. tandfonline.com

Antifungal: The antifungal potential of quinoxaline derivatives has also been reported. e-journals.innih.gov

Antiviral: Various quinoxaline derivatives have been explored for their antiviral properties. e-journals.innih.gov

Antitubercular: Quinoxaline derivatives have shown activity against Mycobacterium tuberculosis. e-journals.inmdpi.com The introduction of lipophilic substituents at the 7-position has been noted to improve the antitubercular potential of some quinoxaline 1,4-dioxides. mdpi.com

Antiparasitic: The acylamino group at the 3-position of the quinoxaline ring has been shown to have a positive effect on suppressing the growth of protozoa like Leishmania and Plasmodium. mdpi.com

| Activity | Examples/Findings | Reference |

|---|---|---|

| Antibacterial | Inhibition of Gram-positive bacteria. | e-journals.in |

| Antifungal | Reported activity against various fungi. | e-journals.innih.gov |

| Antiviral | Investigated for antiviral potential. | e-journals.innih.gov |

| Antitubercular | Activity against Mycobacterium tuberculosis. | e-journals.inmdpi.com |

| Antiparasitic | Activity against Leishmania and Plasmodium. | mdpi.com |

The antimicrobial effects of quinoxaline derivatives are attributed to various biological mechanisms.

One of the key mechanisms for quinoxaline 1,4-di-N-oxides is the generation of reactive oxygen species (ROS) under anaerobic conditions. nih.gov This oxidative stress can lead to DNA damage in bacteria. nih.gov It has been observed that treatment with these compounds can cause bacterial elongation and filamentous morphology, which is indicative of an SOS response to DNA damage. nih.gov Another proposed mechanism for some quinoxaline derivatives is the inhibition of bacterial DNA synthesis. tandfonline.com For instance, the nitro group on some quinoxaline derivatives is thought to alter the DNA structure of bacterial cells. tandfonline.com Molecular docking studies have also suggested that some 2,3-diaminoquinoxaline analogues may exert their antibacterial effect by intercalating with DNA at the quinolone-binding site of DNA gyrase. tandfonline.com

Applications in Materials Science and Catalysis

Luminescent and Optoelectronic Materials

Quinoxaline (B1680401) derivatives are widely recognized for their applications as dyes, electroluminescent materials, and organic semiconductors. arabjchem.orgresearchgate.net The π-deficient nature of the pyrazine (B50134) ring, combined with the extended conjugation of the bicyclic system, facilitates electron transport and gives rise to valuable photophysical properties. The 7-bromo and 2-chloro substituents on the quinoxaline core serve as crucial synthetic anchor points to build larger, more complex molecules designed for specific optoelectronic functions.

The highly conjugated and planar structure of quinoxaline derivatives makes them inherently colored and often fluorescent. researchgate.net These characteristics have led to their use in the creation of novel dyes and fluorescent materials. The electron-withdrawing nature of the quinoxaline nucleus allows it to function as the core of push-pull chromophores, where intramolecular charge transfer (ICT) can be tuned by attaching various electron-donating groups. This tunability influences the absorption and emission spectra, making them suitable for applications such as fluorescent probes and labeling reagents. researchgate.net

Quinoxaline derivatives are key components in the field of organic electronics, particularly in the fabrication of electroluminescent materials for Organic Light-Emitting Diodes (OLEDs) and as semiconductors in Organic Thin-Film Transistors (OTFTs). arabjchem.orgijfans.org Their electron-deficient character makes them excellent electron-transporting or acceptor materials.

Research into quinoxaline-based organic semiconductors has demonstrated their potential. For instance, novel quinoxaline derivatives have been synthesized and incorporated into OTFTs, exhibiting promising charge carrier mobilities. The performance of these materials is often influenced by the molecular design and the method of film preparation, such as solution-shearing or vacuum deposition.

| Fabrication Method | Hole Mobility (cm²/Vs) | Current On/Off Ratio |

|---|---|---|

| Solution Process | 2.6 × 10⁻⁵ | 1.8 × 10⁵ |

| Vacuum Deposition | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |

This table showcases the performance of a synthesized quinoxaline derivative in organic thin-film transistors (OTFTs), demonstrating the impact of the fabrication method on its semiconductor properties.

The development of efficient organic solar cells relies on the design of suitable donor and acceptor materials. Quinoxaline derivatives have emerged as promising candidates for the acceptor component in bulk heterojunction (BHJ) solar cells and as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The electron-accepting capability of the quinoxaline unit is critical for efficient charge separation at the donor-acceptor interface, a key process in photovoltaic energy conversion. The presence of reactive halogen sites on 7-Bromo-2-chloroquinoxaline allows for its incorporation into polymeric or small-molecule architectures designed to optimize light absorption and energy level alignment in photovoltaic devices. researchgate.net

Electroluminescent Materials and Organic Semiconductors

Catalytic Roles of Quinoxaline Derivatives

While the synthesis of quinoxalines is often facilitated by catalysts, the quinoxaline scaffold itself plays a crucial role in catalysis, primarily by acting as a ligand that coordinates with metal centers to form active catalytic complexes. arabjchem.orgdergipark.org.trscispace.comnih.govresearchgate.net

Quinoxaline derivatives are effective ligands in transition metal catalysis due to the presence of two nitrogen atoms that can chelate to a metal ion. ijfans.orgtandfonline.com This coordination can influence the electronic properties and steric environment of the metal center, thereby controlling the activity and selectivity of the catalytic reaction.

A notable application is the use of quinoxaline-based ligands in polymerization reactions. For example, specific amino- and hydrazino-substituted quinoxalines have been synthesized to form complexes with zinc(II) ions. These complexes have been shown to effectively catalyze the copolymerization of cyclohexene (B86901) oxide and carbon dioxide, demonstrating the role of the quinoxaline as a controlling ligand that dictates the catalytic performance. researchgate.net

| Catalyst/Complex | Metal Center | Quinoxaline Ligand Type | Catalytic Application |

|---|---|---|---|

| Monomeric Zinc Complex | Zinc (Zn) | Amino-substituted quinoxaline | Copolymerization of cyclohexene oxide and CO₂ |

| Hexameric Zinc Complex | Zinc (Zn) | Ring-fused quinoxaline | Copolymerization of cyclohexene oxide and CO₂ |

This table summarizes the use of different zinc complexes featuring quinoxaline-based ligands as catalysts for copolymerization reactions.

This compound is an ideal substrate for selective functionalization via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of two different halogens (bromine and chlorine) at distinct positions allows for site-selective reactions, which is a powerful strategy for the controlled synthesis of complex molecules.

Interestingly, the reactivity of the C-Cl bond versus the C-Br bond in dihaloquinoxalines does not always follow standard trends. In many haloarenes, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings. However, for substrates like 6-bromo-2-chloroquinoxaline, studies have shown that Suzuki-Miyaura coupling occurs preferentially at the C2-chloro position. This reversal of expected reactivity is attributed to the high electrophilicity of the C2 position within the pyrazine ring of the quinoxaline system, which makes the C-Cl bond more susceptible to oxidative addition by the palladium catalyst. nih.gov This predictable site-selectivity makes this compound a valuable and strategic starting material for building complex molecular architectures.

| Substrate | Reactive Site | Controlling Factor |

|---|---|---|

| 6-Bromo-2-chloroquinoxaline | C2-Chloride | High electrophilicity of the C2 position |

| 2-Chloro-6-bromoquinoline | C2 or C6 (catalyst dependent) | Choice of Pd catalyst and ligands |

This table illustrates the site-selectivity observed in the Suzuki-Miyaura cross-coupling of different dihalogenated nitrogen heterocycles, highlighting the unusual preference for the C2-chloride in the quinoxaline system.

Organocatalysis and Metal-Ligand Complex Formation

Corrosion Inhibition

Quinoxaline derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.net The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption is facilitated by the presence of heteroatoms such as nitrogen, aromatic rings, and various functional groups within the quinoxaline structure, which can donate electrons to the vacant d-orbitals of the metal.

The adsorption process can be influenced by the electronic properties of the substituents on the quinoxaline ring. While specific studies on the corrosion inhibition performance of this compound are not extensively documented, research on structurally similar quinoxaline derivatives provides valuable insights. For instance, studies on various substituted quinoxalines have demonstrated that their inhibition efficiency increases with concentration and is dependent on the nature of the substituents. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.

A study on hydrazinylidene-based quinoxaline derivatives, including a chloro-substituted derivative, showed significant corrosion inhibition for mild steel in a 1.0 M HCl solution. The inhibition efficiency for the chloro-substituted compound, (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl), reached 87.64% at a concentration of 10⁻³ M. This suggests that the chloro group contributes to the protective properties of the molecule. It is plausible that this compound would exhibit similar or potentially enhanced corrosion inhibition properties due to the presence of both bromo and chloro substituents, which are electron-withdrawing and can influence the electronic density of the quinoxaline system, thereby affecting its interaction with the metal surface.

Table 1: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives

| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | Mild Steel | 1.0 M HCl | 10⁻³ M | 87.64 | |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | Mild Steel | 1.0 M HCl | 10⁻³ M | 89.07 | |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 1 mol/L HCl | 5 x 10⁻³ mol/L | 96 | mdpi.com |

| 2-phenylthieno (3, 2-b) quinoxaline | Steel | HCl | Not Specified | ~95 | mdpi.com |

DNA-Cleaving Agents

Quinoxaline derivatives have emerged as a significant class of compounds with the ability to interact with and cleave DNA, a property that is of great interest in the development of anticancer and antimicrobial agents. The mechanism of DNA cleavage by quinoxalines often involves the generation of reactive oxygen species (ROS) or direct interaction with the DNA helix.

Research has shown that quinoxaline 1,4-dioxides can induce DNA damage, particularly under hypoxic conditions, through a process of redox activation. frontiersin.org The substitution pattern on the quinoxaline ring plays a crucial role in the DNA-cleaving efficiency and biological activity of these compounds. For instance, the presence of a halogen atom at the 7-position of the quinoxaline ring has been identified as a critical factor for the antileishmanial activity of certain derivatives, which is a process that involves interaction with the parasite's DNA. mdpi.com

While direct experimental data on the DNA-cleaving activity of this compound is limited, its structural features suggest a potential for such activity. The presence of the bromo and chloro substituents can modulate the electronic properties of the quinoxaline core, which may influence its ability to interact with DNA. Furthermore, this compound has been utilized as a key intermediate in the synthesis of a novel and selective DNA-dependent protein kinase (DNA-PK) inhibitor. DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks, and its inhibition can sensitize cancer cells to radiation and chemotherapy. The use of this compound in the synthesis of a DNA-PK inhibitor underscores its relevance in the development of therapeutic agents that target DNA-related processes.

Studies on other halogenated quinoxalines have shown that they can bind to DNA, although the exact mechanisms are still under investigation. It is hypothesized that these compounds may act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation can lead to structural distortions of the DNA, interfering with replication and transcription processes and ultimately leading to cell death.

Theoretical and Computational Research on 7 Bromo 2 Chloroquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 7-Bromo-2-chloroquinoxaline.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Electronic Structure

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic behavior and reactivity of a molecule. For quinoxaline (B1680401) derivatives, the energies of HOMO and LUMO, and the resulting energy gap, provide insights into the molecule's stability and its propensity for oxidation-reduction reactions. researchgate.net A larger HOMO-LUMO gap generally indicates higher stability. researchgate.net These orbital energies are key descriptors in studies correlating electronic properties with biological activity. researchgate.net The distribution of electron density in these frontier orbitals also helps in identifying the nucleophilic and electrophilic centers within the molecule, which is crucial for predicting reaction sites. rsc.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational methods have been utilized to elucidate the mechanisms of reactions involving quinoxaline derivatives. By calculating the heats of formation of reactants, intermediates, and products, researchers can identify the most energetically favorable reaction pathways. rsc.org For example, in the synthesis of new quinoxaline derivatives, computational analysis can help to understand the regioselectivity of a reaction by comparing the energies of different possible isomers. rsc.org These theoretical investigations complement experimental findings and provide a deeper understanding of the underlying chemical processes.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies have been pivotal in identifying potential biological targets and understanding their binding modes. For instance, derivatives of this compound have been docked into the ATP binding pocket of kinases like Pim-1 to predict key interactions, such as the formation of salt bridges and halogen bonds, which are crucial for inhibitory activity. mdpi.comresearchgate.net These studies help in explaining the structure-activity relationships observed in biological assays and guide the design of more potent inhibitors. sci-hub.se The insights gained from docking can reveal how specific substituents on the quinoxaline scaffold influence binding affinity and selectivity. mdpi.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profile Analysis for Drug Design

In silico ADMET prediction is a critical step in modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. For quinoxaline derivatives, computational tools are used to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for being a substrate for transporters like P-glycoprotein. ambeed.com These predictions help in identifying potential liabilities and guide the optimization of the molecular structure to achieve a more favorable pharmacokinetic profile. For example, parameters such as TPSA (Topological Polar Surface Area) and LogP are calculated to assess the drug-likeness of the compounds based on established rules like Lipinski's rule of five. chemscene.com This early-stage computational screening helps in prioritizing compounds for synthesis and further experimental testing. dntb.gov.uaresearchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies are crucial for optimizing their therapeutic potential. mdpi.com By systematically modifying the substituents on the quinoxaline core and evaluating the impact on activity, researchers can identify key structural features required for a desired biological effect. mdpi.com For example, the position and nature of halogen substituents on the quinoxaline ring have been shown to significantly affect the anticancer activity of its derivatives. acs.org The halogen array on compounds like 7-bromo-2,6-dichloroquinoxaline (B8025737) facilitates SAR studies to optimize binding affinity for kinase targets. vulcanchem.com These studies often combine synthetic chemistry, biological testing, and computational modeling to build a comprehensive understanding of the SAR. mdpi.comresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H4BrClN2 | chemscene.com |

| Molecular Weight | 243.49 g/mol | nih.gov |

| XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | chemscene.com |

| Rotatable Bond Count | 0 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | chemscene.com |

Future Research Directions and Challenges in 7 Bromo 2 Chloroquinoxaline Research

Development of Novel Synthetic Strategies for Enhanced Efficiency

The demand for efficient and scalable methods for synthesizing 7-Bromo-2-chloroquinoxaline and its derivatives is a critical area of ongoing research. Current strategies often involve multi-step processes that can be time-consuming and may not be environmentally friendly.

Future efforts are being directed towards the development of one-pot synthesis protocols, which would streamline the production process by reducing the number of intermediate purification steps. smolecule.com The use of green chemistry principles, such as employing recyclable catalysts and microwave-assisted synthesis, is also being explored to make the production more sustainable. researchgate.netresearchgate.net For instance, the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds is a common and effective method for creating quinoxaline (B1680401) analogues. researchgate.net Research into catalysts that can improve the yield and reduce reaction times in these processes is a significant focus. researchgate.net

A notable synthetic route involves the chlorination of 7-bromo-1H-quinoxalin-2-one to yield this compound. sci-hub.se Further optimization of such reactions is crucial for large-scale production.

Table 1: Comparison of Synthetic Approaches for Quinoxaline Derivatives

| Method | Description | Advantages | Challenges |

| Condensation Reaction | Reaction of o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.net | Versatile and widely applicable. | Catalyst efficiency and reaction conditions can impact yield. researchgate.net |

| Chlorination | Chlorination of a quinoxalinone precursor. sci-hub.se | Can provide high yields. | May require harsh reagents. |

| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. smolecule.com | Time and resource-efficient. | Requires careful optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times and often higher yields. | Scalability can be a concern. |

Exploration of New Biological Targets and Therapeutic Areas

Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. smolecule.commdpi.commdpi.com A significant future direction is the continued exploration of new biological targets for this compound and its analogues.

The core quinoxaline structure serves as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets. mdpi.com Researchers are actively investigating the potential of these compounds to inhibit kinases, which are crucial enzymes in cell signaling pathways often dysregulated in diseases like cancer. vulcanchem.com The substitution pattern on the quinoxaline ring, including the bromine at the 7-position and chlorine at the 2-position, plays a critical role in determining the compound's binding affinity and selectivity for specific targets. acs.org

Future research will likely focus on:

Identifying novel protein targets through techniques like chemical proteomics and affinity-based assays.

Investigating efficacy in a wider range of diseases , including neurodegenerative disorders and inflammatory conditions. mdpi.com

Understanding the structure-activity relationships (SAR) to design more potent and selective inhibitors. acs.org For example, studies have shown that a halogen at the 7-position of a related quinoxaline derivative generated highly active antitumor agents. acs.org

Integration with Advanced Drug Delivery Systems

A significant challenge in translating promising compounds into effective therapies is ensuring they reach their intended target in the body with minimal side effects. The integration of this compound and its derivatives with advanced drug delivery systems presents a promising avenue for future research.

Nanoformulations, such as nanoparticles and liposomes, could potentially enhance the pharmacokinetic profiles of these compounds. researchgate.net These delivery systems can improve solubility, protect the drug from degradation, and enable targeted delivery to specific tissues or cells, such as tumors. This targeted approach can increase the therapeutic efficacy while reducing systemic toxicity.

Future research in this area will likely involve:

The development of targeted nanoparticles that can specifically deliver quinoxaline-based drugs to cancer cells.

The use of stimuli-responsive drug delivery systems that release the therapeutic agent in response to specific triggers within the tumor microenvironment, such as changes in pH or enzyme levels.

Sustainable and Scalable Production Methodologies

As the potential applications of this compound expand, the need for sustainable and scalable production methods becomes increasingly important. Traditional chemical synthesis can generate significant waste and utilize hazardous materials.

The principles of green chemistry are being increasingly applied to the synthesis of quinoxaline derivatives. researchgate.net This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netresearchgate.net For instance, the use of water as a solvent and the development of reusable catalysts are key areas of focus. researchgate.netresearchgate.net

Future challenges include:

Developing robust and efficient green synthetic routes that are economically viable for large-scale production.

Ensuring that the purity and quality of the final product meet the stringent requirements for pharmaceutical applications.

Deepening Understanding of Reaction Mechanisms and Structure-Function Relationships

A fundamental understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for designing more efficient synthetic routes and novel derivatives. The reactivity of the compound is significantly influenced by the electronic effects of the bromine and chlorine substituents. vulcanchem.com

For example, the high electrophilicity of certain positions on the quinoxaline ring can override the expected reactivity patterns in cross-coupling reactions. rsc.org In some cases, a chloro-substituent may react preferentially over a bromo-substituent, which is contrary to the general trend. rsc.org

Future research will utilize both experimental and computational methods to:

Elucidate the precise mechanisms of key chemical transformations.

Build detailed structure-activity relationship (SAR) models to predict the biological activity of new derivatives. acs.org

Investigate the impact of different substituents on the physicochemical properties and biological activity of the quinoxaline core.

Computational-Experimental Integration in Discovery Pipelines

The integration of computational modeling with experimental techniques is revolutionizing the drug discovery process. nih.gov This synergistic approach allows for a more rational and efficient design of new therapeutic agents.

Computational tools can be used to:

Predict the binding of this compound derivatives to specific biological targets. vulcanchem.com

Perform virtual screening of large compound libraries to identify promising candidates. chemrxiv.org

Model the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds.

By combining these in silico predictions with experimental validation, researchers can significantly accelerate the discovery and optimization of new drugs based on the this compound scaffold. nih.govchemrxiv.org This integrated approach helps to prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov Future efforts will focus on refining computational models to improve their predictive accuracy and more seamlessly integrate them into the drug discovery workflow. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 7-bromo-2-chloroquinoxaline, and how can purity be validated?

- Methodological Answer : The synthesis typically involves halogenation of quinoxaline derivatives. For example, bromination at the 7-position can be achieved using phosphorus oxybromide (POBr₃) under controlled temperature (80–100°C), followed by chlorination at the 2-position via nucleophilic aromatic substitution (NAS) with CuCl₂ as a catalyst . Purity validation requires HPLC (>97% purity threshold) combined with nuclear magnetic resonance (NMR) to confirm regioselectivity. Kanto Reagents’ protocols emphasize using high-performance liquid chromatography (HPLC) with UV detection at 254 nm for quantification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. The compound’s halogenated aromatic structure warrants strict waste segregation (e.g., halogenated waste containers) to prevent environmental contamination. Experimental protocols from Safety Data Sheets (SDS) recommend storing the compound at 0–6°C to minimize decomposition .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing 7-bromo from 6-bromo isomers via coupling constants). Mass spectrometry (MS) with electron ionization (EI) can verify molecular weight (MW: 243.5 g/mol). For crystallographic validation, X-ray diffraction is recommended, though single-crystal growth may require slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can conflicting regioselectivity outcomes in bromination reactions of quinoxaline derivatives be resolved?

- Methodological Answer : Regioselectivity discrepancies often arise from solvent polarity and catalyst choice. For instance, polar aprotic solvents (e.g., DMF) favor bromination at the 7-position due to electronic effects, while non-polar solvents may lead to mixed products. A 2009 study in the European Journal of Organic Chemistry demonstrated that triethyl phosphite can modulate reactivity by stabilizing intermediates during phosphonylation, reducing side reactions . Optimization requires systematic screening of solvents and catalysts, monitored via thin-layer chromatography (TLC) .

Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to predict reactive sites. For Suzuki-Miyaura couplings, the bromine atom at C7 shows higher electrophilicity (Fukui indices) compared to chlorine at C2, making it more reactive toward palladium catalysts. Researchers should validate predictions with experimental kinetic studies, correlating computed activation energies with reaction yields .

Q. How do structural modifications (e.g., nitro or methyl groups) alter the photophysical properties of this compound?

- Methodological Answer : Introduce substituents via NAS or Pd-catalyzed couplings and analyze UV-Vis absorption/emission spectra. For example, adding a nitro group at C5 redshifts the absorption maximum (λmax) due to increased conjugation. Time-dependent DFT (TD-DFT) simulations can model these shifts. A 2022 study in Journal of Chemical and Engineering Data highlighted that methyl groups at C3 enhance fluorescence quantum yield by reducing non-radiative decay pathways .

Q. Why do contradictory results arise in catalytic reduction studies of this compound, and how can reproducibility be improved?

- Methodological Answer : Catalyst poisoning by halogen residues (Br/Cl) is a common issue. Pre-treatment of palladium catalysts (e.g., Pd/C) with sodium borohydride (NaBH₄) can mitigate this. Reproducibility requires strict control of reaction parameters (e.g., H₂ pressure, solvent degassing). Contradictory data in literature often stem from unaccounted trace moisture; thus, using anhydrous solvents and molecular sieves is critical .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry (DSC) for melting points and high-resolution MS for molecular ions). Discrepancies may arise from polymorphic forms or impurities. For instance, Kanto Reagents’ catalog lists the compound’s melting point as 54–55°C, but impurities from incomplete purification can depress this value. Re-crystallization from ethanol/water mixtures (70:30 v/v) is recommended to obtain pure crystals .

Q. What strategies optimize the scalability of this compound synthesis without compromising yield?

- Methodological Answer : Transition from batch to flow chemistry for bromination steps to enhance heat transfer and reduce side reactions. A 2020 study achieved 85% yield at 100 g scale using continuous flow reactors with in-line IR monitoring. Catalyst recycling (e.g., CuCl₂ immobilized on silica) further improves cost-efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。